CYP3A4 Inhibition: Target Compound vs. Structurally Closest Analog
3-Benzyl-2-chloro-6-methoxyquinoline inhibits recombinant human CYP3A4 with an IC₅₀ of 4.7 μM (4.70E+3 nM) in a fluorescence-based assay using 7-benzyloxyquinoline substrate [1]. In contrast, the structurally closest analog cataloged in BindingDB—2-chloro-6-methoxy-3-phenylquinoline (CAS 85274-57-3)—shows no reported CYP3A4 activity; its primary potency is against PDGFR-β (IC₅₀ 30 μM) [2]. The 6.4-fold lower IC₅₀ of the target compound for CYP3A4, coupled with the complete shift in target profile, underscores that the 3-benzyl substituent is critical for CYP3A4 engagement.
| Evidence Dimension | CYP3A4 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 4.7 μM (human CYP3A4, supersomes) |
| Comparator Or Baseline | 2-Chloro-6-methoxy-3-phenylquinoline: no detectable CYP3A4 inhibition; PDGFR-β IC₅₀ = 30 μM |
| Quantified Difference | 6.4-fold lower IC₅₀ for CYP3A4; complete target shift |
| Conditions | Recombinant human CYP3A4 in supersomes; substrate: 7-benzyloxyquinoline; fluorescence detection |
Why This Matters
For ADME-Tox screening programs, the compound's CYP3A4 liability must be benchmarked against its own scaffold, not generic quinoline averages.
- [1] BindingDB BDBM50531003 / CHEMBL4463477, IC₅₀ 4.70E+3 nM for recombinant human CYP3A4. View Source
- [2] BindingDB BDBM5179, IC₅₀ 3.00E+4 nM for PDGFR-β (2-chloro-6-methoxy-3-phenylquinoline). View Source
